molecular formula C20H16N2O3S B2472252 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034247-81-7

7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2472252
CAS No.: 2034247-81-7
M. Wt: 364.42
InChI Key: SHQDCMFLARVCQW-UHFFFAOYSA-N
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Description

7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide core scaffold, a structure recognized for its relevance in central nervous system (CNS) drug discovery research . Compounds featuring the 7-methoxy-benzofuran-2-carboxamide structure have been identified as key pharmacophores in the development of novel, highly selective agonists for dopamine receptors . The D3 dopamine receptor is a prominent target for investigating potential therapeutic interventions for neuropsychiatric disorders such as Parkinson's disease, and selective activation of D3R has been linked to neuroprotective effects in preclinical models . Furthermore, structural analogs incorporating the benzofuran-2-carboxamide group have been patented for potential application in a range of cognitive and neurological conditions, including Alzheimer's disease, schizophrenia, and major depressive disorders . The specific hybrid structure of this compound, which integrates a benzofuran core with a pyridyl-thiophene methyl group, suggests potential for unique receptor interaction and selectivity profiles. This makes it a valuable chemical tool for researchers exploring new signaling pathways in neuroscience and pharmacology. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

7-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDCMFLARVCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization to Methanamine

The pyridine-thiophene intermediate is methylated at the 3-position via a Mannich reaction. Treatment with paraformaldehyde and ammonium chloride in acetic acid introduces an aminomethyl group, yielding (2-(thiophen-3-yl)pyridin-3-yl)methanamine. This method mirrors the aminomethylation of pyridine derivatives reported by Saberi et al. (2006).

Optimization Notes :

  • Catalyst : Acetic acid accelerates imine formation and reduction.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the amine in >60% yield.

Amide Bond Formation

The final step involves coupling the acyl chloride with the methanamine derivative. Schotten-Baumann conditions are employed: the amine is dissolved in dichloromethane, and the acyl chloride is added dropwise with triethylamine as a base. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. Workup includes washing with dilute HCl and brine, followed by recrystallization from ethanol/water to afford the target compound in 65–75% yield.

Reaction Table :

Step Reagents Conditions Yield
Acyl chloride formation SOCl₂ Reflux, 1 h Quantitative
Amidation Et₃N, CH₂Cl₂ 0°C → RT, 12 h 70%

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.2 Hz, 1H, benzofuran-H), 7.45–7.30 (m, 3H, thiophene-H), 5.20 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A three-component reaction combining 7-methoxybenzofuran-2-carbonyl chloride, (2-(thiophen-3-yl)pyridin-3-yl)methanamine, and morpholine in ethanol at 50°C achieves direct amidation in 60% yield. This method reduces purification steps but requires strict stoichiometric control.

Solid-Phase Synthesis

Immobilizing the amine on polystyrene resin, as described by Liu et al. (2012), enables iterative coupling and cleavage steps. While scalable, this approach necessitates specialized equipment and yields ~50% pure product.

Challenges and Optimization Strategies

  • Regioselectivity in Thiophene Coupling : Palladium catalyst selection (e.g., PdCl₂(dppf)) improves coupling efficiency at the pyridine 2-position.
  • Amine Stability : (2-(Thiophen-3-yl)pyridin-3-yl)methanamine is prone to oxidation; storage under nitrogen is recommended.
  • Solvent Choice : Dichloromethane minimizes side reactions compared to THF or DMF.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Common reagents and outcomes include:

ReagentProductConditions
Hydrogen peroxide (H₂O₂)Thiophene sulfoxideMild acidic/neutral pH
m-Chloroperbenzoic acidThiophene sulfoneRoom temperature, DCM

This reactivity aligns with sulfur-containing heterocycles, where oxidation modifies electronic properties and potential bioactivity.

Amide Hydrolysis

The carboxamide group is susceptible to hydrolysis:

  • Acidic conditions (e.g., HCl, H₂O):

    RCONHR’+H2OHClRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{H}_2\text{NR'}

    Yields carboxylic acid and a secondary amine.

  • Basic conditions (e.g., NaOH):

    RCONHR’+NaOHRCOONa++H2NR’\text{RCONHR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{NR'}

    Produces carboxylate salts, useful for further derivatization.

Nucleophilic Substitution at Pyridine

The pyridine ring reacts with alkyl halides via nucleophilic substitution:

ReagentBaseProduct
Methyl iodide (CH₃I)NaHN-methylpyridinium derivative
Ethyl bromide (C₂H₅Br)K₂CO₃N-ethylpyridinium derivative

This modification enhances solubility or introduces functional handles for drug design.

Esterification of Carboxamide

The carboxamide group reacts with alcohols under acidic catalysis:

RCONHR’+ROHH+RCOOR”+NH2R’\text{RCONHR'} + \text{ROH} \xrightarrow{\text{H}^+} \text{RCOOR''} + \text{NH}_2\text{R'}

For example, methanol with H₂SO₄ yields methyl esters, enabling prodrug synthesis.

Electrophilic Aromatic Substitution

The benzofuran core participates in electrophilic substitutions:

Reaction TypeReagentPositionProduct
NitrationHNO₃/H₂SO₄C-5 or C-6Nitrobenzofuran derivative
HalogenationCl₂/FeCl₃C-5Chlorinated derivative

These reactions diversify the compound’s electronic profile for structure-activity relationship studies .

Thiophene Ring Functionalization

The thiophene moiety reacts with electrophiles:

ReactionReagentProduct
Friedel-CraftsAcetyl chloride2-Acetylthiophene derivative
BrominationBr₂/FeBr₃2-Bromothiophene derivative

Such modifications are critical for tuning pharmacokinetic properties .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • Hs578T (another breast cancer line)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil (5-FU). For instance, one study reported an IC50 range of 2.21–5.89 μM against MCF-7 cells, indicating promising efficacy .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Its structure allows for interactions that may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation. The twisted configuration of the molecule may enhance its binding affinity to biological targets involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Variations in substituents on the thiophene and pyridine rings have been shown to affect biological activity significantly. For example, modifications that enhance electron-withdrawing properties can lead to increased potency against cancer cell lines .

Synthesis and Characterization

The synthesis of 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Breast Cancer Treatment : A study focused on the effects of this compound on MCF-7 cells showed a dose-dependent increase in apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers, indicating their utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Substituted Benzofuran Derivatives

A series of 18 benzofuran carboxamides (1a–r) were synthesized by replacing the pyridine-thiophene side chain with substituted phenyl groups (e.g., halogenated, methoxylated, or nitro-substituted aryl amines) . Key findings include:

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibited superior radical scavenging activity in DPPH assays compared to electron-withdrawing substituents .
  • Neuroprotection : Compounds with para-substituted halogens (e.g., 1j, 1k) showed enhanced neuroprotective effects in glutamate-induced neuronal cell death models .
Compound ID Substituent Antioxidant IC₅₀ (µM) Neuroprotection (% cell viability)
1a 4-Fluorophenyl 28.5 ± 1.2 68.3 ± 3.1
1d 4-Methoxyphenyl 12.4 ± 0.8 82.7 ± 2.9
1j 3,4-Dichlorophenyl 35.6 ± 1.5 88.5 ± 4.2
Heterocyclic Side Chain Variations
  • 7-Methoxy-N-((6-(Thiophen-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Benzofuran-2-Carboxamide: Replacing the pyridine ring with a triazolopyridazine moiety introduces additional nitrogen atoms, which may enhance interactions with metal ions or polar residues in enzyme active sites. However, this modification increases molecular weight (MW = 447.5 g/mol vs.
  • 3.4 for the target compound) .

Functional and Pharmacological Differences

  • Antioxidant Capacity : The target compound’s thiophene group may contribute to higher radical scavenging activity compared to furan-containing analogs due to sulfur’s electron-rich nature .
  • Receptor Binding: Pyridine-thiophene hybrids have shown affinity for adenosine A₂A receptors in preliminary studies, whereas triazolopyridazine derivatives exhibit stronger inhibition of monoamine oxidase B (MAO-B) .

Biological Activity

7-Methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20_{20}H16_{16}N2_2O3_3S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2034448-34-3

Research indicates that compounds with a benzofuran structure, including this compound, often exhibit multifaceted biological activities. These mechanisms include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .
  • Antimicrobial Activity : Benzofuran derivatives have displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Biological Activity Data

Activity TypeObserved EffectReference
Apoptosis InductionIncreased caspase activity in K562 leukemia cells
AntimicrobialModerate activity against Gram-positive strains
Anti-inflammatoryInhibition of IL-6 release in K562 cells

Case Studies and Research Findings

  • Apoptotic Effects : A study investigated the effect of benzofuran derivatives on K562 cells, revealing that compounds similar to this compound significantly increased the activity of caspases 3 and 7 after prolonged exposure. This suggests a strong pro-apoptotic potential, which could be leveraged for cancer therapies .
  • Antimicrobial Studies : In antimicrobial assays, the compound demonstrated promising activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Structure–Activity Relationship (SAR) : Research into similar compounds has highlighted that modifications to the benzofuran structure can significantly impact biological activity. The presence of thiophene and pyridine moieties appears to enhance both apoptotic and antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with a substituted pyridinylmethylamine derivative. For example, carbodiimide coupling reagents (e.g., CDI) in anhydrous tetrahydrofuran (THF) are used to activate the carboxylic acid, followed by reaction with the amine component under nitrogen atmosphere . Optimization of solvent (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) is critical to achieve yields >70% while minimizing side reactions.

Q. What structural features influence the compound's physicochemical properties?

  • Methodological Answer : The benzofuran core provides rigidity and π-stacking potential, while the methoxy group enhances solubility in polar aprotic solvents. The thiophene-pyridine moiety contributes to electronic diversity, affecting redox behavior (e.g., cyclic voltammetry shows oxidation peaks at ~1.2 V). LogP values (~3.5) are calculated using HPLC retention times, correlating with moderate membrane permeability .

Q. How can researchers validate the compound's purity and identity?

  • Methodological Answer : Use a combination of techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~12 min).
  • Mass Spectrometry : ESI-MS (expected [M+H]+: ~407.1 Da).
  • NMR : Key signals include δ 7.8–8.2 ppm (pyridine protons) and δ 6.5–7.2 ppm (benzofuran/thiophene protons) .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies binding poses. The thiophene-pyridine group may form π-π interactions with aromatic residues (e.g., Phe330 in PI3Kγ), while the benzofuran moiety occupies hydrophobic pockets. MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from assay conditions. Standardize protocols:

  • Enzyme Assays : Use recombinant proteins (≥95% purity) with ATP concentration fixed at 1 mM.
  • Cell-Based Assays : Control for metabolic stability (e.g., liver microsome pre-incubation) and off-target effects via siRNA knockdown .

Q. How can SAR studies optimize this compound for selective target inhibition?

  • Methodological Answer : Synthesize analogs with:

  • Thiophene substitutions : Replace thiophen-3-yl with thiophen-2-yl to alter steric hindrance.
  • Pyridine modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity.
    Test analogs in competitive binding assays and analyze via Free-Wilson or Hansch analysis to quantify substituent contributions .

Key Research Challenges

  • Contradiction in Thiophene Orientation : reports higher activity for thiophen-3-yl vs. thiophen-2-yl derivatives, while notes inverse trends in certain kinase assays. Resolution requires crystallographic confirmation of binding modes.
  • Metabolic Stability : The compound shows rapid hepatic clearance (t1/2 = 30 min in mouse microsomes), necessitating prodrug strategies (e.g., esterification of the carboxamide) .

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